1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone
Description
1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone is a pyrrolidine derivative featuring an acetyl group at position 1 and an aminomethyl substituent at position 2 of the pyrrolidine ring. Pyrrolidine, a five-membered saturated amine ring, provides structural rigidity, while the acetyl and aminomethyl groups introduce polar and reactive sites.
Properties
IUPAC Name |
1-[2-(aminomethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXFXQCOMXEVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of pyrrolidine with an appropriate aminomethylating agent. One common method is the reductive amination of pyrrolidine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction conditions generally include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Reaction Time: 2-6 hours
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Key Observations:
Structural Variations: Ring Saturation: The target compound’s saturated pyrrolidine ring contrasts with aromatic pyrrole derivatives (e.g., 1-(1-methyl-1H-pyrrol-2-yl)ethanone), which are associated with flavor chemistry . Substituent Complexity: Compared to simpler ethanone derivatives, analogs like 1-(2-{[(2-aminoethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone exhibit branched substituents that may enhance binding affinity in drug candidates .
Biological Relevance: Azole-containing analogs (e.g., 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone) demonstrate antifungal activity, highlighting the role of heterocycles in bioactivity . Schiff bases derived from ethanone precursors (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) show antioxidant and antibacterial properties .
Synthetic Utility: Ethanol derivatives are frequently used in Claisen-Schmidt condensations (e.g., chalcone synthesis) and Suzuki couplings, as seen in intermediates like 1-(3-bromophenyl)ethanone .
Physicochemical and Toxicological Considerations
- Toxicity: Limited data exist for this compound. However, structurally related compounds like 1-(2-Amino-6-nitrophenyl)ethanone lack thorough toxicological profiles, warranting caution in handling .
- Reactivity: The acetyl group in ethanone derivatives facilitates nucleophilic additions, while the pyrrolidine ring’s amine groups enable salt formation or coordination chemistry.
Biological Activity
1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone, also known as aminomethylpyrrolidine ethanone, is an organic compound with a pyrrolidine ring structure that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and its structure features a pyrrolidine ring attached to an aminomethyl group. This configuration contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H14N2O |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 62105-09-3 |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In vitro tests revealed minimum inhibitory concentrations (MICs) that suggest its potential as an antibacterial agent.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |
| Escherichia coli | 16 |
| Staphylococcus epidermidis | 4 |
The mechanism by which this compound exerts its antimicrobial effects is thought to involve disruption of bacterial cell membrane integrity. The compound may interact with membrane proteins or lipids, leading to increased permeability and eventual cell lysis.
Study 1: Efficacy Against MRSA
In a controlled laboratory study, the efficacy of this compound against MRSA was evaluated. The study demonstrated that the compound significantly reduced bacterial counts in a dose-dependent manner. The researchers concluded that the compound's unique structure allows for effective penetration into bacterial cells, enhancing its antimicrobial action.
Study 2: Synergistic Effects
Another research effort explored the synergistic effects of combining this compound with traditional antibiotics. The results indicated that when used in combination with beta-lactam antibiotics, the compound enhanced their efficacy against resistant strains, suggesting a potential role in overcoming antibiotic resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
